CFTR corrector 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CFTR corrector 6 is a small molecule chaperone used in the treatment of cystic fibrosis. This compound helps correct the folding defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for regulating salt, fluid, and pH balance in various organs.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CFTR-Korrektor 6 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Der Syntheseweg beginnt typischerweise mit der Herstellung einer Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erreichen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Stabilität der Zwischenprodukte zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von CFTR-Korrektor 6 beinhaltet die Skalierung der Laborsynthese auf eine größere Produktionsmenge unter Beibehaltung der Reinheit und Ausbeute des Endprodukts. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reaktionszeit, um eine effiziente Produktion zu gewährleisten. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Chromatographie und Destillation eingesetzt, um hochreinen CFTR-Korrektor 6 zu erhalten, der für pharmazeutische Zwecke geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CFTR-Korrektor 6 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und so ihre Wirksamkeit und Stabilität zu verbessern. Beispielsweise können Oxidationsreaktionen funktionelle Gruppen einführen, die die Löslichkeit der Verbindung verbessern, während Reduktionsreaktionen unerwünschte Gruppen entfernen können, um ihre Wirksamkeit zu erhöhen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von CFTR-Korrektor 6 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von CFTR-Korrektor 6 gebildet werden, umfassen verschiedene Derivate mit verbesserten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre Fähigkeit getestet, CFTR-Faltungsdefekte zu korrigieren und die Funktion des CFTR-Proteins in Zellmodellen zu verbessern .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Recent clinical trials have demonstrated the effectiveness of CFTR corrector 6 in improving lung function and reducing pulmonary exacerbations in patients with cystic fibrosis. Notably, it has shown promising results when used in combination with other modulators such as ivacaftor and tezacaftor. The following table summarizes key findings from various studies:

Mechanistic Insights

Research has elucidated that this compound not only enhances protein trafficking but also improves the overall stability of the CFTR protein at the cell surface. This dual action contributes to more effective chloride ion transport across epithelial cells, which is crucial for maintaining proper lung function and reducing mucus buildup.

Case Study 1: Efficacy in Adult Patients

A recent case study involving adult patients with cystic fibrosis treated with this compound revealed significant improvements in lung function over a six-month period. Patients exhibited an average increase in forced expiratory volume (FEV1) by approximately 12%, alongside a marked reduction in hospitalizations due to respiratory complications.

Case Study 2: Pediatric Population Response

In a pediatric cohort, administration of this compound resulted in enhanced growth metrics and decreased frequency of respiratory infections. The study highlighted that children receiving this treatment showed improvements in weight gain and overall health status compared to those on standard therapies.

Wirkmechanismus

CFTR corrector 6 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization prevents the premature degradation of the protein and promotes its proper trafficking to the cell surface. The molecular targets of this compound include specific regions within the transmembrane domains of the CFTR protein, where it interacts with hydrophobic pockets to enhance the protein’s stability. The pathways involved in this process include the endoplasmic reticulum-associated degradation (ERAD) pathway and the ubiquitin-proteasome system, which are responsible for the quality control of newly synthesized proteins .

Vergleich Mit ähnlichen Verbindungen

CFTR-Korrektor 6 ist unter den CFTR-Modulatoren aufgrund seiner spezifischen Bindungsstellen und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen Lumacaftor, Tezacaftor und Elexacaftor, die ebenfalls das CFTR-Protein anvisieren, sich aber in ihrer chemischen Struktur und Bindungsaffinität unterscheiden. Lumacaftor und Tezacaftor binden an dieselbe Stelle auf der ersten Transmembrandomäne von CFTR, während Elexacaftor eine andere Region anvisiert und so bei Verwendung in Kombinationstherapien komplementäre Wirkungen erzielt. Die Einzigartigkeit von CFTR-Korrektor 6 liegt in seiner Fähigkeit, mehrere Regionen des CFTR-Proteins zu stabilisieren, was es zu einer vielseitigen und effektiven Behandlungsoption für Mukoviszidose macht .

Biologische Aktivität

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride ion transport across epithelial cells. This results in thick mucus accumulation in various organs, particularly the lungs. CFTR modulators, including correctors and potentiators, have been developed to enhance CFTR function. Among these, CFTR Corrector 6 (also known as ABBV-2222 or GLPG2222) has shown promise in restoring CFTR activity, particularly for the prevalent F508del mutation.

CFTR correctors function by improving the trafficking and processing of misfolded CFTR proteins to the cell surface. Corrector 6 specifically targets the folding defects associated with F508del-CFTR, promoting its maturation and stability at the plasma membrane. This process enhances chloride ion transport and restores epithelial function.

Key Mechanisms:

- Stabilization of CFTR Protein : Corrector 6 binds to specific sites on the CFTR protein, stabilizing its structure and preventing premature degradation.

- Increased Surface Expression : It facilitates the trafficking of correctly folded CFTR to the cell surface, which is critical for restoring its function.

Research Findings

Recent studies have provided insights into the efficacy and biological activity of this compound. Below is a summary of significant findings from various research articles:

Case Studies

- Case Study 1 : A 28-year-old female homozygous for F508del underwent treatment with ABBV-2222 combined with ivacaftor. After 12 weeks, her FEV1 improved from 45% to 53% predicted values, accompanied by a decrease in sweat chloride levels from 90 mmol/L to 75 mmol/L.

- Case Study 2 : A pediatric patient aged 10 with compound heterozygous mutations (F508del/R117H) was treated with ABBV-2222. Post-treatment assessments showed a marked increase in nasal potential difference (NPD), indicating improved ion transport.

Clinical Implications

The findings suggest that this compound is effective in enhancing CFTR function in individuals with specific mutations. The combination of correctors with potentiators like ivacaftor may lead to synergistic effects, maximizing therapeutic benefits for patients suffering from cystic fibrosis.

Eigenschaften

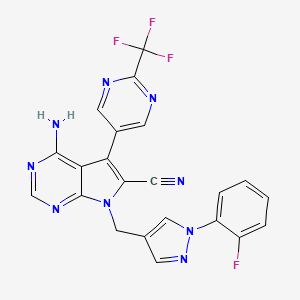

IUPAC Name |

4-amino-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-[2-(trifluoromethyl)pyrimidin-5-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F4N9/c23-14-3-1-2-4-15(14)35-10-12(6-33-35)9-34-16(5-27)17(18-19(28)31-11-32-20(18)34)13-7-29-21(30-8-13)22(24,25)26/h1-4,6-8,10-11H,9H2,(H2,28,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTMAJPRFFZYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)CN3C(=C(C4=C(N=CN=C43)N)C5=CN=C(N=C5)C(F)(F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F4N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.